tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate
Overview
Description
Tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate, also known as tBOC, is a carbamate derivative and a commonly used protecting group in organic chemistry. It is used to protect amino groups during chemical reactions and can be easily removed under mild conditions.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate involves the formation of a covalent bond between the tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate group and the amino group of the substrate. This protects the amino group from unwanted reactions during chemical synthesis. The tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate group can be removed by treatment with mild acid, such as trifluoroacetic acid, which cleaves the carbamate linkage.
Biochemical and Physiological Effects:
Tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate does not have any known biochemical or physiological effects as it is primarily used as a protecting group in chemical synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate as a protecting group include its ease of removal under mild conditions and its compatibility with a wide range of chemical reactions. It is also relatively inexpensive and commercially available. However, tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate has some limitations in that it may not be suitable for certain reactions or substrates. In addition, the removal of the tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate group can be slow in some cases, requiring longer reaction times or harsher conditions.
Future Directions
For the use of tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate may include the development of new protecting groups with improved properties, such as faster removal under milder conditions or greater compatibility with specific reactions. Additionally, tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate may be used in the synthesis of new compounds with potential applications in areas such as drug discovery or materials science. Further research may also be conducted to better understand the mechanism of action and limitations of tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate in various chemical reactions.
Scientific Research Applications
Tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate has a wide range of applications in scientific research. It is commonly used as a protecting group for amino acids during peptide synthesis. The tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate group can be easily removed under mild conditions, making it a popular choice for peptide synthesis. Additionally, tert-Butyl (2R,3S)-2-methyl-4-oxooxetan-3-ylcarbamate has been used as a reagent for the synthesis of various organic compounds, including heterocycles and natural products.
properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-5-6(7(11)13-5)10-8(12)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITVZMOAHYMMJY-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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